A Technical Guide to the Physicochemical Properties and Analysis of myo-Inositol-2-d for Researchers and Drug Development Professionals
A Technical Guide to the Physicochemical Properties and Analysis of myo-Inositol-2-d for Researchers and Drug Development Professionals
Introduction: The Significance of Deuterated myo-Inositol in Modern Research
myo-Inositol, a carbocyclic sugar, is a fundamental component of cellular signaling pathways, acting as a precursor to a variety of second messengers, most notably inositol phosphates and phosphoinositides. Its ubiquitous presence and critical roles in processes ranging from insulin signal transduction to cytoskeleton assembly have made it a molecule of intense interest in biomedical research and drug development. The strategic substitution of a hydrogen atom with its stable isotope, deuterium, at a specific position, as in myo-inositol-2-d, provides a powerful tool for researchers. This subtle alteration in mass, without a significant change in chemical properties, allows for the precise tracing and quantification of myo-inositol and its metabolites in complex biological systems. This guide offers an in-depth exploration of the physical and chemical properties of myo-inositol-2-d, alongside validated experimental protocols for its characterization, designed to empower researchers in their pursuit of novel therapeutic interventions.
Physicochemical Properties of myo-Inositol-2-d
The introduction of a single deuterium atom at the C-2 position of the myo-inositol ring results in a predictable and precise increase in its mass, a property that is central to its utility in tracer studies. The fundamental physical properties are largely comparable to those of its non-deuterated counterpart, with the key distinction being its molecular weight and exact mass.
| Property | Value | Source(s) |
| Chemical Name | myo-Inositol-2-d | [1][2] |
| Molecular Formula | C₆H₁₁DO₆ | [1][2] |
| Molecular Weight | 181.16 g/mol | [1][2] |
| Exact Monoisotopic Mass | 181.070 g/mol (calculated) | [3] |
| Appearance | White crystalline powder | [4][5] |
| Melting Point | 222-227 °C | [6] |
| Solubility in Water | Highly soluble (14 g/100 mL at 25 °C; 28 g/100 mL at 60 °C) | [6] |
| Solubility in Other Solvents | Slightly soluble in ethanol, acetic acid, ethylene glycol, and glycerol; insoluble in ether, acetone, and chloroform. | [4][5][6] |
| CAS Number | Not explicitly assigned; often referenced by the CAS number of unlabeled myo-inositol (87-89-8). | [2] |
Note on Exact Mass Calculation: The exact monoisotopic mass of non-deuterated myo-inositol (C₆H₁₂O₆) is 180.06339 u[3]. The mass of a proton is 1.007276 u and the mass of a deuteron is 2.014102 u. By replacing one proton with a deuteron, the calculated exact mass of myo-inositol-2-d (C₆H₁₁DO₆) is approximately 181.069216 u.
Molecular Structure and Stereochemistry
The stereochemistry of myo-inositol is crucial to its biological function. The chair conformation is the most stable, with five of the six hydroxyl groups in the equatorial position and one in the axial position. The deuteration at the C-2 position does not alter this fundamental stereochemistry.
Caption: 2D representation of myo-Inositol-2-d highlighting the deuterium atom.
Experimental Protocols for Characterization and Quantification
The primary analytical techniques for the study of myo-inositol-2-d are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods leverage the unique mass and nuclear spin properties of deuterium, respectively.
Mass Spectrometry Analysis
Principle: The increased mass of myo-inositol-2-d allows for its clear differentiation from the endogenous, unlabeled counterpart. This is particularly powerful when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).
Workflow:
Caption: A typical workflow for the analysis of myo-inositol-2-d using mass spectrometry.
Detailed Protocol: LC-MS/MS for Quantification in Cell Lysates
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Cell Culture and Labeling:
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Culture cells of interest to the desired confluency.
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Replace the standard medium with a medium containing a known concentration of myo-inositol-2-d. The concentration and labeling time will depend on the specific experimental goals and should be optimized.
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Extraction of Inositols:
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Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells using a suitable solvent, such as a methanol/water mixture (e.g., 80:20 v/v), and scrape the cells.
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Collect the cell lysate and centrifuge to pellet cellular debris.
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Collect the supernatant containing the inositols.
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LC-MS/MS Analysis:
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Chromatography: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like inositols.
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Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) is typically used.
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Mass Spectrometry: Operate the mass spectrometer in negative ion mode.
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Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification.
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Transition for unlabeled myo-inositol: Monitor the transition from the precursor ion (e.g., [M-H]⁻ at m/z 179.1) to a characteristic product ion.
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Transition for myo-inositol-2-d: Monitor the transition from the precursor ion (e.g., [M-H]⁻ at m/z 180.1) to the same product ion.
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Data Analysis:
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Quantify the amount of endogenous myo-inositol by comparing its peak area to that of the known amount of the myo-inositol-2-d internal standard.
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Causality Behind Experimental Choices:
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HILIC Chromatography: Chosen for its superior ability to retain and separate highly polar compounds like inositols, which are poorly retained on traditional reversed-phase columns.
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Negative Ion Mode Mass Spectrometry: Inositols readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity in this mode.
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Isotope Dilution: The use of myo-inositol-2-d as an internal standard is a gold-standard quantification method. It corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: While ¹H NMR can be used, the presence of deuterium can be directly observed using ²H NMR, or its effect on adjacent ¹³C nuclei can be seen in ¹³C NMR. This provides valuable structural information and can be used to trace the metabolic fate of the deuterated carbon.
Detailed Protocol: ¹³C NMR for Metabolic Tracing
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Sample Preparation:
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Extract inositols from the biological sample as described for MS analysis. The extract may need to be further purified and concentrated.
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Dissolve the final extract in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.
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NMR Data Acquisition:
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Acquire a ¹³C NMR spectrum on a high-field NMR spectrometer.
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The carbon atom bonded to the deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a shift in its resonance compared to the corresponding carbon in unlabeled myo-inositol.
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Data Analysis:
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Integrate the signals corresponding to the deuterated and non-deuterated forms of myo-inositol and its metabolites to determine their relative abundance.
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Causality Behind Experimental Choices:
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¹³C NMR: Provides detailed structural information, allowing for the unambiguous identification of the position of the deuterium label in metabolites. This is crucial for understanding the specific metabolic pathways involved.
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High-Field NMR: Necessary to achieve the sensitivity and resolution required to detect and accurately quantify the labeled species, which may be present at low concentrations.
Conclusion: A Versatile Tool for Advancing Research
myo-Inositol-2-d stands as an indispensable tool for researchers and drug development professionals. Its well-defined physicochemical properties, coupled with advanced analytical techniques like mass spectrometry and NMR spectroscopy, enable the precise and accurate study of inositol metabolism. The experimental protocols outlined in this guide provide a robust framework for the application of this powerful tracer molecule. By leveraging the principles of isotope dilution and metabolic tracing, scientists can gain deeper insights into the intricate roles of myo-inositol in health and disease, ultimately paving the way for the development of novel and effective therapeutic strategies.
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Guo, Y., et al. (2021). Measurement and Correlation for Solubility of Myo-inositol in Five Pure and Four Binary Solvent Systems. Journal of Chemical & Engineering Data, 66(4), 1765–1775. [Link]
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Li, et al. (2021). Production of myo‐inositol: Recent advance and prospective. Biotechnology and Applied Biochemistry, 69(3), 1101-1111. [Link]
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ResearchGate. (n.d.). Chemical structure of myo-inositol. Retrieved from [Link]
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Golm Metabolome Database. (2017, March 9). myo-Inositol. Retrieved from [Link]
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